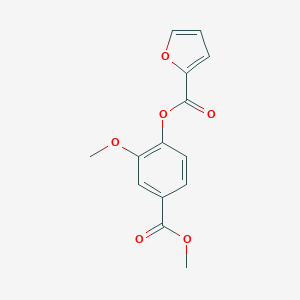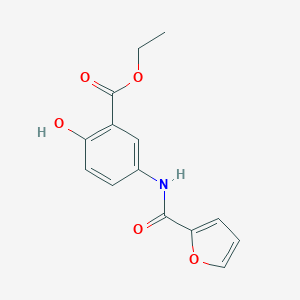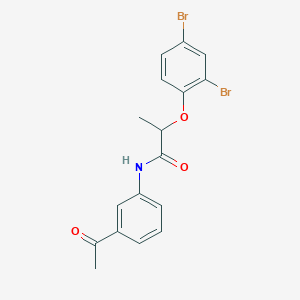![molecular formula C19H20O5 B309282 Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate, also known as PMB, is a chemical compound that has gained interest in the scientific community due to its potential applications in the fields of medicine and pharmacology. PMB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has also been shown to activate certain receptors in the body that are involved in pain perception, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of certain enzymes involved in the breakdown of cartilage, which may be beneficial in the treatment of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate in laboratory experiments is that it is relatively easy to synthesize and is readily available. However, this compound is a relatively new compound and has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate. One area of interest is the development of new drugs based on this compound that can be used to treat inflammatory conditions such as arthritis. Another area of research is the investigation of the potential neuroprotective effects of this compound, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with propyl alcohol to yield this compound.
Aplicaciones Científicas De Investigación
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat conditions such as arthritis and chronic pain.
Propiedades
Fórmula molecular |
C19H20O5 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
propyl 3-methoxy-4-(3-methylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-4-10-23-18(20)15-8-9-16(17(12-15)22-3)24-19(21)14-7-5-6-13(2)11-14/h5-9,11-12H,4,10H2,1-3H3 |
Clave InChI |
DXFWSJUJOJQNII-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)C)OC |
SMILES canónico |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309199.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)